N-(4-butylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
CAS No.: 946358-55-0
Cat. No.: VC11925758
Molecular Formula: C22H27NO3
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946358-55-0 |
|---|---|
| Molecular Formula | C22H27NO3 |
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | N-(4-butylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
| Standard InChI | InChI=1S/C22H27NO3/c1-4-5-7-16-10-12-18(13-11-16)23-20(24)15-25-19-9-6-8-17-14-22(2,3)26-21(17)19/h6,8-13H,4-5,7,14-15H2,1-3H3,(H,23,24) |
| Standard InChI Key | HDQPCFFLVFITPX-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 2,3-dihydrobenzofuran ring system substituted with two methyl groups at the 2-position and an acetamide-linked 4-butylphenyl group at the 7-position. Key structural and computational properties are summarized below:
Table 1: Molecular Properties of N-(4-Butylphenyl)-2-[(2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-yl)Oxy]Acetamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | N-(4-butylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
| LogP (Predicted) | 4.2 (indicative of high lipophilicity) |
| Hydrogen Bond Donors/Acceptors | 1 donor, 3 acceptors |
The 4-butylphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The dihydrobenzofuran core contributes to structural rigidity, a feature associated with enhanced receptor binding in related compounds .
Synthesis and Preparation
The synthesis of this compound likely involves a multi-step process:
Key Synthesis Steps
-
Benzofuran Core Preparation:
-
Cyclization of phenol derivatives with aldehydes or ketones under acidic conditions.
-
Introduction of methyl groups via alkylation at the 2-position.
-
-
Acetamide Side Chain Synthesis:
-
Reaction of 4-butylaniline with acetic anhydride to form the acetamide intermediate.
-
-
Coupling Reaction:
-
Etherification or nucleophilic substitution to link the benzofuran core to the acetamide side chain.
-
Table 2: Representative Synthetic Pathway
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Phenol derivative + ketone | H, heat | 60–75% |
| 2 | 4-Butylaniline + acetic anhydride | Reflux, 2 h | 85–90% |
| 3 | Benzofuran intermediate + acetamide | KCO, DMF, 80°C | 50–65% |
This route aligns with methods used for structurally similar benzofurans, though optimization may be required for scale-up .
Research Findings on Related Compounds
Table 3: Comparative Bioactivity of Benzofuran Analogs
The target compound’s nitro-free structure may reduce mutagenicity risks associated with nitroheterocycles like pretomanid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume